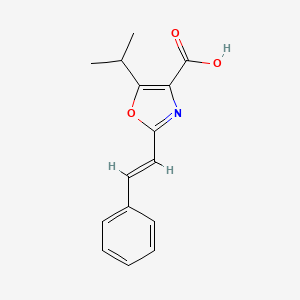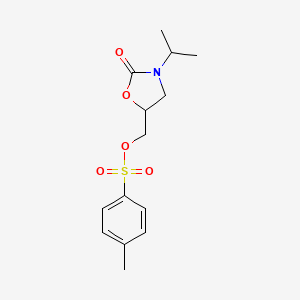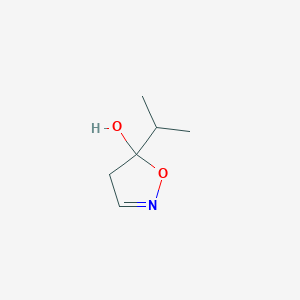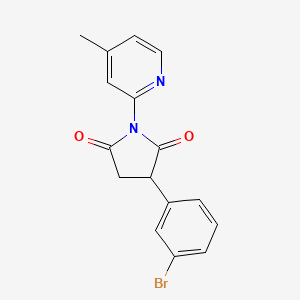
5-Methoxy-6-methylisoquinoline-7,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-6-methylisoquinoline-7,8-dione is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19406 g/mol It is a derivative of isoquinoline, characterized by the presence of methoxy and methyl groups at positions 5 and 6, respectively, and a dione group at positions 7 and 8
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methylisoquinoline-7,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of the methoxy group at position 5 using methanol and a suitable catalyst.
Methylation: Introduction of the methyl group at position 6 using methyl iodide and a base.
Oxidation: Formation of the dione group at positions 7 and 8 through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
5-Methoxy-6-methylisoquinoline-7,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of more oxidized isoquinoline derivatives.
Reduction: Formation of hydroxyisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
科学的研究の応用
5-Methoxy-6-methylisoquinoline-7,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Methoxy-6-methylisoquinoline-7,8-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
5-Methoxyisoquinoline-7,8-dione: Lacks the methyl group at position 6.
6-Methylisoquinoline-7,8-dione: Lacks the methoxy group at position 5.
Isoquinoline-7,8-dione: Lacks both the methoxy and methyl groups.
Uniqueness
5-Methoxy-6-methylisoquinoline-7,8-dione is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to its analogs.
特性
CAS番号 |
86433-71-8 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC名 |
5-methoxy-6-methylisoquinoline-7,8-dione |
InChI |
InChI=1S/C11H9NO3/c1-6-9(13)10(14)8-5-12-4-3-7(8)11(6)15-2/h3-5H,1-2H3 |
InChIキー |
MSDSUOBLENOAPF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=NC=C2)C(=O)C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)



![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)


![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)

![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)

